R-2-{[4'-Methoxy-(1,1'-biphenyl)-4-YL]-sulfonyl}-amino-6-methoxy-hex-4-ynoic acid
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Overview
Description
R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid is a small molecule compound with the chemical formula C20H21NO6S . This compound is known for its experimental use in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The preparation of R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the biphenyl core, followed by the introduction of the methoxy and sulfonyl groups. The final step involves the addition of the amino and hex-4-ynoic acid moieties. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the stromelysin-1 enzyme . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid involves its interaction with specific molecular targets, such as the stromelysin-1 enzyme. This interaction can modulate the activity of the enzyme, leading to various biological effects. The pathways involved in these effects are still under investigation, but they may include the regulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid can be compared with other similar compounds, such as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306) . While both compounds share a biphenyl core and methoxy group, they differ in their sulfonyl and amino substituents. These differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of R-2-{[4’-Methoxy-(1,1’-Biphenyl)-4-Yl]-Sulfonyl}-Amino-6-Methoxy-Hex-4-Ynoic Acid .
Properties
Molecular Formula |
C20H21NO6S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2R)-6-methoxy-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]hex-4-ynoic acid |
InChI |
InChI=1S/C20H21NO6S/c1-26-14-4-3-5-19(20(22)23)21-28(24,25)18-12-8-16(9-13-18)15-6-10-17(27-2)11-7-15/h6-13,19,21H,5,14H2,1-2H3,(H,22,23)/t19-/m1/s1 |
InChI Key |
QJKGJGURDPRKGW-LJQANCHMSA-N |
Isomeric SMILES |
COCC#CC[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
COCC#CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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